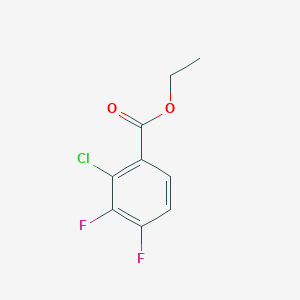

(Z)-3-Chloro-2-formyl-but-2-enoic acid ethyl ester; 95%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

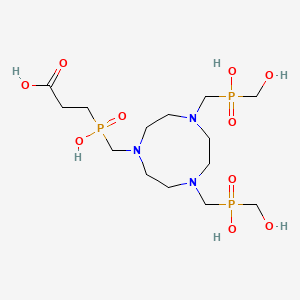

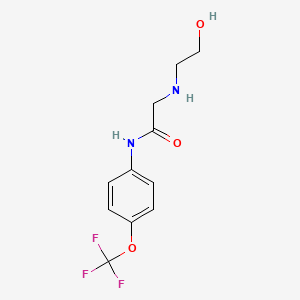

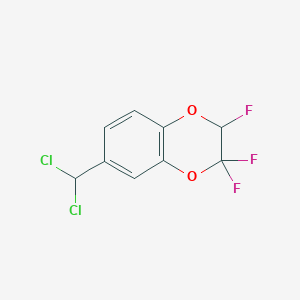

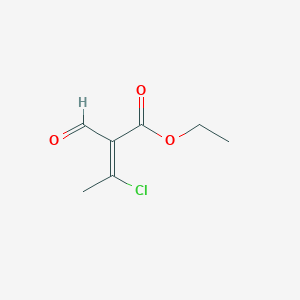

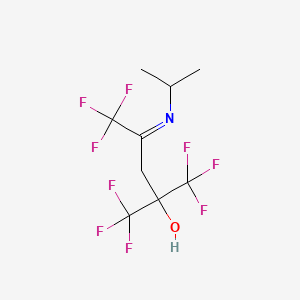

“(Z)-3-Chloro-2-formyl-but-2-enoic acid ethyl ester” is an ester, a type of organic compound derived from carboxylic acids . In esters, the hydrogen in the carboxylic acid group (-COOH) is replaced by a hydrocarbon group . This particular ester has a complex structure with a chlorine atom, a formyl group, and an ethyl ester group .

Synthesis Analysis

Esters are typically synthesized through a reaction between alcohols and carboxylic acids, a process known as esterification . This reaction is often catalyzed by an acid and can be slow and reversible . The ester can be distilled off as soon as it is formed to prevent the reverse reaction . The synthesis of “(Z)-3-Chloro-2-formyl-but-2-enoic acid ethyl ester” would likely involve a similar process, although specific details would depend on the exact reactants and conditions used .Molecular Structure Analysis

The molecular structure of an ester like “(Z)-3-Chloro-2-formyl-but-2-enoic acid ethyl ester” involves a carbonyl group (C=O) and an ether group (R-O-R’) as part of the ester functional group . The “(Z)” notation indicates that the highest-priority groups on either side of the double bond are on the same side . The “3-Chloro-2-formyl” part suggests the presence of a chlorine atom and a formyl group at the 3rd and 2nd positions of the but-2-enoic acid ethyl ester respectively .Chemical Reactions Analysis

Esters can undergo a variety of chemical reactions. One common reaction is hydrolysis, which involves the reaction of the ester with water to produce a carboxylic acid and an alcohol . This reaction is often catalyzed by an acid and can be slow and reversible . Another possible reaction is transesterification, where the ester is reacted with an alcohol to produce a different ester .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding, so their boiling points are intermediate between those of nonpolar alkanes and alcohols, which do engage in hydrogen bonding . Esters of low molar mass are somewhat soluble in water because they can engage in hydrogen bonding with water . The specific physical and chemical properties of “(Z)-3-Chloro-2-formyl-but-2-enoic acid ethyl ester” would depend on its exact molecular structure.作用机制

The mechanism of ester formation involves several steps, including the transfer of a proton from the acid catalyst to the oxygen in the carboxylic acid group, followed by nucleophilic attack by the alcohol . The mechanism for the hydrolysis of esters also involves several steps, including the transfer of a proton from a hydroxonium ion to the oxygen in the ester group, followed by nucleophilic attack by water .

安全和危害

While specific safety data for “(Z)-3-Chloro-2-formyl-but-2-enoic acid ethyl ester” is not available, general safety precautions for handling esters include avoiding heat and sparks, using personal protective equipment, and not eating, drinking, or smoking when using the product . Esters should be stored in a well-ventilated place and kept tightly closed .

未来方向

While specific future directions for “(Z)-3-Chloro-2-formyl-but-2-enoic acid ethyl ester” are not available, research in the field of esters is ongoing. For example, there is interest in using esters like ethyl levulinate, a completely bio-based chemical made from levulinic acid, as sustainable, environment-friendly, and alternative sources of energy .

属性

IUPAC Name |

ethyl (Z)-3-chloro-2-formylbut-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClO3/c1-3-11-7(10)6(4-9)5(2)8/h4H,3H2,1-2H3/b6-5- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXIZWZRSIGKIDL-WAYWQWQTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(/C)\Cl)/C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-Chloro-2-formyl-but-2-enoic acid ethyl ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Iodo-7-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6336621.png)

![(11bR)-2,6-Di-9-anthracenyl-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 95% (99% ee)](/img/structure/B6336624.png)